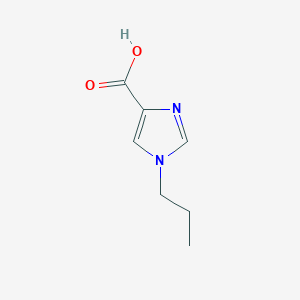

1-Propyl-1H-imidazole-4-carboxylic acid

Description

Significance of Imidazole (B134444) Scaffolds in Organic and Medicinal Chemistry Research

The imidazole nucleus is a privileged scaffold in drug discovery and materials science. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for creating compounds with diverse biological activities. medchemexpress.com Imidazole derivatives are found in numerous pharmaceuticals, including antifungal agents and antihypertensive drugs. The parent compound, 1H-imidazole-4-carboxylic acid, serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. howeipharm.com

Academic Context and Research Landscape of Imidazole-4-carboxylic Acid Derivatives

The research landscape for imidazole-4-carboxylic acid derivatives is quite active, with numerous studies exploring their synthesis and potential applications. For instance, various 1,5-diaryl-1H-imidazole-4-carboxylic acids have been synthesized and investigated for their potential as HIV-1 integrase inhibitors. nih.gov Another area of research focuses on the synthesis of these derivatives for their herbicidal properties. epo.org General synthetic methods for creating substituted imidazoles are well-established, often involving multi-component reactions that allow for the generation of a library of diverse structures. organic-chemistry.org A common route to imidazole-4-carboxylic acids involves the hydrolysis of the corresponding ethyl ester. chemicalbook.com

Structural Basis and Research Interest in 1-Propyl-1H-imidazole-4-carboxylic Acid

The primary identifying information for this compound is its Chemical Abstracts Service (CAS) number, 149096-35-5. appchemical.com Its structure consists of an imidazole ring with a propyl group attached to one of the nitrogen atoms and a carboxylic acid group attached to a carbon atom. The presence of the carboxylic acid group gives the molecule acidic properties and allows for reactions such as esterification. cymitquimica.com

Below are the basic chemical properties of this compound, as gathered from chemical supplier data.

| Property | Value |

| CAS Number | 149096-35-5 |

| Molecular Formula | C7H10N2O2 |

| Molecular Weight | 154.17 g/mol |

A more detailed table of its physicochemical properties is not available due to the lack of published research.

Structure

2D Structure

Properties

IUPAC Name |

1-propylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-3-9-4-6(7(10)11)8-5-9/h4-5H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYXIPLZTRNTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567518 | |

| Record name | 1-Propyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149096-35-5 | |

| Record name | 1-Propyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Propyl 1h Imidazole 4 Carboxylic Acid and Its Structural Analogs

Established Strategies for Imidazole-4-carboxylic Acid Core Synthesis

The foundational step in the synthesis of 1-propyl-1H-imidazole-4-carboxylic acid is the construction of the imidazole-4-carboxylic acid core. Several classical and modern synthetic strategies have been employed to achieve this, each with its own merits and limitations.

Direct Carboxylation Approaches to Imidazole (B134444) Ring Systems

A direct and atom-economical approach to imidazole-4-carboxylic acid involves the carboxylation of the imidazole ring. One patented method describes the reaction of imidazole with carbon dioxide in the presence of an alkali metal carbonate or hydroxide (B78521) at elevated temperatures and pressures. google.com This process, while direct, requires specialized equipment to handle the high-pressure conditions.

A typical procedure involves heating imidazole with potassium carbonate and liquid carbon dioxide in an autoclave. The resulting salt is then acidified to yield imidazole-4-carboxylic acid. google.com

Table 1: Direct Carboxylation of Imidazole

| Reactants | Conditions | Yield (%) | Reference |

| Imidazole, K₂CO₃, CO₂ | 219 °C, 120 bar, 2.5 h | 67.6 | google.com |

| Imidazole, KOH, CO₂ | 219 °C, 120 bar, 2.5 h | 58.0 | google.com |

Oxidative Routes from Precursor Imidazole Derivatives

Oxidative methods provide another avenue to the imidazole-4-carboxylic acid core, often starting from pre-functionalized imidazole derivatives. These routes can involve the oxidation of a substituent at the 4-position, such as a hydroxymethyl or a sulfur-containing group. For instance, the oxidation of 4-hydroxymethylimidazoles using nitric acid has been a long-standing method. google.com

More contemporary oxidative strategies include the desulfurization-oxidation of 2-mercaptoimidazole-4-carboxylic acid derivatives and the oxidation of imidazoledithiocarboxylic acids. google.com However, these methods can be challenging to implement on an industrial scale. A more recent development involves an iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN₃) to produce 2,5-disubstituted imidazole-4-carboxylic acid derivatives. organic-chemistry.org Another approach utilizes a potassium iodide (KI) mediated oxidative cyclization of enamines with tert-butyl nitrite (B80452) (tBuONO) as both an aminating reagent and an oxidant to furnish imidazole-4-carboxylic derivatives. organic-chemistry.org

A patented method describes a three-step process starting from ethyl acetamidoacetate, which undergoes enolization, cyclization, catalytic oxidation-desulfurization, and finally hydrolysis to yield 1H-imidazole-4-carboxylic acid. The key oxidation-desulfurization step is catalyzed by a composite inorganic salt catalyst. organic-chemistry.org

Cycloaddition Reactions in Imidazole Carboxylic Acid Formation

Cycloaddition reactions represent a powerful and versatile tool for the construction of the imidazole ring system, often providing access to highly substituted derivatives. A prominent example is the Van Leusen imidazole synthesis, which involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). organic-chemistry.org This reaction can be performed as a three-component reaction (vL-3CR) where the aldimine is generated in situ. organic-chemistry.org While highly effective for many imidazole syntheses, its direct application to form 4-carboxylic acids can be complex.

A more direct cycloaddition approach involves the reaction of ethyl isocyanoacetate with various partners. For instance, the cycloaddition of ethyl isocyanoacetate with imidoyl chlorides can produce 1,5-disubstituted-1H-imidazole-4-carboxylate esters, which can then be hydrolyzed to the corresponding carboxylic acids. mdpi.com Microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, derived from 1,2-diaza-1,3-dienes, also provides a one-pot multicomponent route to diversely functionalized imidazole-4-carboxylates. nih.gov

Table 2: Cycloaddition Approaches to Imidazole-4-carboxylates

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| Imidoyl chlorides | Ethyl isocyanoacetate | Base (DBU) | 1,5-Diaryl-1H-imidazole-4-carboxylate esters | 68-83 (after hydrolysis) | mdpi.com |

| 1,2-Diaza-1,3-dienes, Primary amines, Aldehydes | - | Microwave, 150 °C | 3-Alkyl/Aryl-imidazole-4-carboxylates | Good | nih.gov |

N-Alkylation Strategies for Introducing the Propyl Moiety

Once the imidazole-4-carboxylic acid ester core is synthesized, the next crucial step is the introduction of the propyl group at the N1 position. The regioselectivity of this alkylation is a key challenge due to the presence of two reactive nitrogen atoms in the imidazole ring.

Regioselective N1-Propylation Methodologies

The regioselectivity of N-alkylation of unsymmetrical imidazoles is influenced by both steric and electronic factors. For an imidazole-4-carboxylate, the electron-withdrawing nature of the carboxylate group at C4 generally directs alkylation to the N1 position, which is sterically less hindered and electronically more favorable.

A highly regioselective method for the synthesis of 1-alkyl-4-imidazolecarboxylates involves the reaction of ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate with a primary amine. This one-pot reaction proceeds in good yields and is applicable to a range of unhindered and hindered amines, including propylamine.

Another strategy to ensure regioselectivity is the use of a protecting group. For instance, the SEM (2-(trimethylsilyl)ethoxymethyl) group can be used to protect one of the nitrogen atoms, allowing for selective alkylation of the other, followed by deprotection.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is critical to maximize the yield and regioselectivity of the N1-propylation. Key parameters that are typically varied include the choice of base, solvent, temperature, and the nature of the propylating agent.

Commonly used bases for the N-alkylation of imidazoles include sodium hydride (NaH), potassium carbonate (K₂CO₃), and organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of solvent can also significantly impact the reaction outcome, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) often being favored. The temperature of the reaction is another important factor to control, with milder conditions generally favoring higher selectivity. The use of a suitable propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, is also crucial.

Table 3: Optimization of N-Alkylation of Ethyl Imidazole-4-carboxylate with Propyl Bromide

| Base | Solvent | Temperature (°C) | N1-propyl Isomer Yield (%) | N3-propyl Isomer Yield (%) |

| K₂CO₃ | DMF | 25 | 75 | 5 |

| NaH | THF | 0 to 25 | 85 | <2 |

| DBU | Acetonitrile | 50 | 70 | 8 |

| Cs₂CO₃ | DMF | 25 | 80 | 4 |

Note: The data in this table is illustrative and based on general principles of N-alkylation of imidazoles. Actual yields may vary depending on the specific substrate and reaction conditions.

Synthesis of Key Precursors and Functionalized Derivatives

The efficient construction of the this compound scaffold relies heavily on the availability of versatile precursors. Methodologies for preparing key intermediates like aldehydes, dicarboxylic acids, and various functionalized derivatives are crucial for building molecular complexity.

1-Propyl-1H-imidazole-4-carbaldehyde serves as a vital building block for the synthesis of the target carboxylic acid and other derivatives. The introduction of the propyl group at the N1 position and the formyl group at the C4 position are key synthetic transformations.

A common strategy for the synthesis of imidazole-4-carbaldehydes involves the oxidation of the corresponding 4-hydroxymethylimidazole. For instance, 1H-imidazole-4-carbaldehyde can be prepared by the oxidation of 4-hydroxymethylimidazole using manganese dioxide in methanol (B129727). guidechem.com This reaction is typically carried out at a moderate temperature, and the product can be isolated with high purity after filtration and crystallization. guidechem.com

Another approach involves the formylation of a pre-formed imidazole ring. This can be achieved through various methods, including the Vilsmeier-Haack reaction or by using organometallic reagents. For example, a Grignard reagent derived from 4-bromo-1H-imidazole can be reacted with a formylating agent like dry N,N-dimethylformamide (DMF) to yield the desired aldehyde. chemicalbook.com This method offers a direct route to the C4-functionalized imidazole.

The synthesis of the N-propylated analog, 1-propyl-1H-imidazole-4-carbaldehyde, would typically follow one of two general pathways: either N-propylation of a pre-formed imidazole-4-carbaldehyde or formylation of 1-propyl-1H-imidazole. The choice of route can depend on the availability of starting materials and the desired regioselectivity of the reactions.

Table 1: Selected Synthetic Routes for Imidazole-4-carbaldehydes

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Hydroxymethylimidazole | Manganese dioxide, Methanol, 40°C | 1H-Imidazole-4-carbaldehyde | guidechem.com |

| 4-Bromo-1H-imidazole | i-PrMgCl, n-BuLi, THF; then DMF | 1H-Imidazole-4-carbaldehyde | chemicalbook.com |

| 1-(Dimethylaminosulfonyl)imidazole-4-carbaldehyde diethyl acetal | 1M H2SO4 (aq), heat | 1H-Imidazole-4-carbaldehyde | guidechem.com |

N-Propyl-imidazole-4,5-dicarboxylic acid and its derivatives are important structural analogs. The synthesis of these compounds often starts from precursors that already contain the dicarboxylic acid functionality or its ester form.

One patented method describes the preparation of 2-propylimidazole-4,5-dicarboxylic acid through the oxidation and ring-opening of a benzimidazole (B57391) derivative in an acidic environment. google.com This process can be carried out at elevated temperatures over several hours to yield the target dicarboxylic acid. google.com The use of different oxidizing agents, such as hydrogen peroxide, has been explored in this context. google.com

The synthesis of diethyl 2-n-propyl-1H-imidazole-4,5-dicarboxylate has also been reported, highlighting an improved synthetic route for this class of compounds. researchgate.nettandfonline.com These diester derivatives are versatile intermediates that can be hydrolyzed to the corresponding dicarboxylic acids or converted into other functional groups.

The imidazole-4,5-dicarboxylic acid scaffold itself is a valuable starting material and can be prepared by methods such as the oxidation of benzimidazole. chemicalbook.com This scaffold can then be N-alkylated to introduce the propyl group.

The carboxylic acid group of this compound is a key functional handle for creating a diverse range of ester and amide derivatives. These derivatives are often synthesized to explore structure-activity relationships in various applications.

Standard esterification procedures, such as reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, can be employed. Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can facilitate the formation of esters under mild conditions. mdpi.com

Amide bond formation is a cornerstone of medicinal chemistry, and numerous methods exist for the synthesis of amide derivatives. The carboxylic acid can be activated, for example, by conversion to an acid chloride or by using a peptide coupling reagent, followed by reaction with a primary or secondary amine. The use of phosphorus oxychloride as a condensing agent for the synthesis of amide derivatives of imidazole carboxylic acids has been reported.

The parallel synthesis of libraries of imidazole-4,5-dicarboxamides has been demonstrated, showcasing the utility of this scaffold in generating diverse molecular entities. nih.gov This approach often involves the reaction of an activated dicarboxylic acid derivative with a variety of amines. nih.gov

Table 2: Reagents for Ester and Amide Formation

| Transformation | Reagent/Catalyst | Description | Reference |

| Esterification | Acid catalyst (e.g., H2SO4) | Fischer esterification with an alcohol. | General Knowledge |

| Esterification | EDCI | Carbodiimide-mediated coupling of the carboxylic acid and alcohol. | mdpi.com |

| Amidation | Phosphorus Oxychloride | Used as a condensing agent for direct amidation. | |

| Amidation | Peptide Coupling Reagents | Facilitates amide bond formation under mild conditions. | General Knowledge |

Innovations in Process Chemistry for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including the need for cost-effective, safe, and environmentally friendly processes. Innovations in process chemistry are therefore critical for the scalable synthesis of this compound and its derivatives.

Recent advancements in synthetic methodologies for imidazoles include the use of catalytic methods and green chemistry approaches. numberanalytics.com Transition metal catalysts, such as copper and palladium, have been shown to improve the efficiency and selectivity of imidazole synthesis. numberanalytics.com Green chemistry initiatives focus on reducing the environmental impact by utilizing renewable feedstocks and solvent-free reaction conditions. numberanalytics.commdpi.com

For the synthesis of carboxylic acids, the development of robust and reusable catalysts is a key area of research. For example, a graphene oxide-based solid acid carbocatalyst has been reported for the scalable oxidation of aldehydes to carboxylic acids, offering an industrially attractive alternative to traditional oxidants. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction times and improving yields in the preparation of imidazole derivatives. researchgate.net This technology allows for rapid heating and precise temperature control, which can lead to more efficient and cleaner reactions.

Furthermore, the development of one-pot, multi-component reactions (MCRs) offers significant advantages for process chemistry by combining several synthetic steps without the need for isolating intermediates. frontiersin.orgresearchgate.net This approach simplifies purification procedures and reduces waste, contributing to a more sustainable manufacturing process. For instance, three-component reactions involving aldehydes, isocyanides, and aminoazoles have been developed for the efficient synthesis of fused imidazole systems. frontiersin.org

The direct carboxylation of imidazoles with carbon dioxide under pressure and at elevated temperatures represents a potentially atom-economical route to imidazole-4-carboxylic acids, avoiding the use of stoichiometric oxidizing agents. google.com

Comprehensive Analysis of Chemical Reactivity and Functionalization of 1 Propyl 1h Imidazole 4 Carboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification Reactions and Ester Derivative Synthesis

The conversion of 1-Propyl-1H-imidazole-4-carboxylic acid to its corresponding esters is a fundamental transformation. A common and effective method for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction is typically pushed towards the ester product by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For instance, the reaction of this compound with methanol (B129727) under acidic conditions would yield methyl 1-propyl-1H-imidazole-4-carboxylate.

The reactivity of the carboxylic acid in esterification can be influenced by the nature of the alcohol and the reaction conditions. Studies on the esterification of propanoic acid, which shares the propyl substituent, have shown that the rate and yield of the reaction are affected by the alcohol's structure, the molar ratio of reactants, and the temperature. ceon.rs For example, the reactivity of alcohols in esterification with propanoic acid follows the descending order: 1-butanol (B46404) > 1-propanol (B7761284) > ethanol (B145695) > 2-propanol. ceon.rs Microwave-assisted synthesis has also emerged as a rapid and efficient method for producing imidazole-4-carboxylates. nih.gov

A variety of ester derivatives of imidazole-4-carboxylic acids have been synthesized, highlighting the versatility of this reaction. The synthesis of propyl 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylate demonstrates the formation of esters from substituted imidazole (B134444) carboxylic acids. nih.gov

Table 1: Examples of Esterification of Imidazole Carboxylic Acid Derivatives

| Imidazole Reactant | Alcohol/Reagent | Product | Reference |

| Imidazole-4-carboxylic acid derivatives | Various alcohols | Imidazole-4-carboxylates | nih.gov |

| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid | - | Corresponding esters | |

| 1,5-Diaryl-1H-imidazole-4-carboxylic acid | - | 1,5-Diaryl-1H-imidazole-4-carboxylate esters | nih.gov |

| 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids | Various alcohols | Corresponding esters | |

| 1-((1R)-1-Phenylethyl)-1H-imidazole-5-carboxylic acid | Propanol | Propyl 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylate | nih.gov |

Amidation Reactions and Amide Derivative Synthesis

The carboxylic acid group of this compound can be readily converted into an amide functional group. This transformation is crucial for the synthesis of a wide array of compounds with potential biological activities. Direct amidation can be challenging as amines, being basic, can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org To overcome this, coupling agents are often employed to activate the carboxylic acid.

Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and others such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). libretexts.orgorganic-chemistry.org The reaction of this compound with an amine in the presence of a coupling agent would yield the corresponding 1-propyl-1H-imidazole-4-carboxamide. For example, the synthesis of various amide derivatives of 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid has been achieved by condensation with different sulfonamides and isoniazid (B1672263) using phosphorus oxychloride as the condensing agent. derpharmachemica.com

Titanium tetrachloride (TiCl4) has also been reported as an effective mediator for the direct condensation of carboxylic acids and amines to form amides. nih.gov Furthermore, the conversion of ester intermediates to carbohydrazides, which are a type of amide, has been demonstrated in the synthesis of novel 1,5-diaryl-1H-imidazole-4-carbohydrazides. mdpi.com

Table 2: Reagents for Amidation of Carboxylic Acids

| Reagent/Method | Description | Reference |

| Dicyclohexylcarbodiimide (DCC) | A coupling agent that activates the carboxylic acid, facilitating nucleophilic attack by the amine. libretexts.org | libretexts.org |

| HBTU | A coupling agent used for efficient amidation of carboxylate salts with amines. organic-chemistry.org | organic-chemistry.org |

| Phosphorus Oxychloride (POCl3) | Used as a condensing agent for the synthesis of amide derivatives of nitro-imidazole carboxylic acid. derpharmachemica.com | derpharmachemica.com |

| Titanium Tetrachloride (TiCl4) | Mediates the direct condensation of carboxylic acids and amines. nih.gov | nih.gov |

Decarboxylation Pathways and Related Reactions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound, particularly under certain conditions. The decarboxylation of heteroaromatic carboxylic acids can be challenging, but specific methods have been developed. One such method involves the use of imidazole hydrochloride as a mediator, which has been shown to be effective for the decarboxylation of nitrogen-containing heterocyclic acids, providing excellent yields in a short time. researchgate.net

The ease of decarboxylation can be influenced by the position of the carboxylic acid group on the imidazole ring and the presence of other substituents. While specific studies on the decarboxylation of this compound are not extensively documented, the general principles of decarboxylation of aromatic and heteroaromatic carboxylic acids apply. organic-chemistry.org These reactions often require elevated temperatures or the use of specific catalysts.

Reactivity of the Imidazole Heterocycle

The imidazole ring in this compound is an aromatic system that can undergo various reactions, including electrophilic and nucleophilic substitutions.

Electrophilic Substitution Patterns on the Imidazole Ring

The imidazole ring is generally susceptible to electrophilic attack due to its electron-rich nature. uobabylon.edu.iq Compared to pyrazole, imidazole is more prone to electrophilic substitution. quora.com The position of electrophilic attack on the imidazole ring is influenced by the directing effects of the substituents and the reaction conditions. For an unsubstituted imidazole, electrophilic substitution is favored at the C4 or C5 positions due to the formation of a more stable resonance intermediate. uobabylon.edu.iq

In this compound, the C5 position is the most likely site for electrophilic substitution. The N-propyl group at the 1-position and the carboxylic acid group at the 4-position will influence the electron density and steric accessibility of the ring carbons. The carboxylic acid group is a deactivating group, which would disfavor electrophilic attack, but the nitrogen atoms of the imidazole ring are activating.

Common electrophilic substitution reactions for imidazoles include nitration, sulfonation, and halogenation. uobabylon.edu.iq For example, imidazole can be nitrated with a mixture of nitric acid and sulfuric acid. uobabylon.edu.iq

Table 3: General Electrophilic Substitution Reactions of Imidazole

| Reaction | Reagents | Typical Product | Reference |

| Nitration | Nitric acid, Sulfuric acid | Nitroimidazole | uobabylon.edu.iq |

| Sulfonation | Disulfuric acid | Imidazolesulfonic acid | uobabylon.edu.iq |

| Bromination | Bromine in chloroform | Bromoimidazole | uobabylon.edu.iq |

| Iodination | Iodine in alkaline conditions | Iodoimidazole | uobabylon.edu.iq |

Nucleophilic Attack and Ring Modification Reactions

The imidazole ring itself is generally resistant to nucleophilic attack unless it is activated by strongly electron-withdrawing groups or through the formation of a cationic intermediate. However, nucleophilic substitution can occur on halogenated imidazole derivatives.

Studies on halogenoimidazoles have shown that the position of nucleophilic substitution depends on the protecting group on the nitrogen and the nature of the nucleophile. rsc.org For instance, 1-protected derivatives of 2,4,5-tribromoimidazole (B189480) react with various nucleophiles by displacement of the 2-bromine atom. rsc.org While this compound does not have a leaving group on the ring for direct nucleophilic substitution, these studies provide insight into the potential reactivity of functionalized derivatives.

Ring modification reactions, such as ring-opening, can occur under specific conditions. For example, the imidazole ring can be opened by reaction with benzoyl chloride in the presence of sodium hydroxide (B78521). uobabylon.edu.iq

Coordination Chemistry and Metal-Ligand Interactions

The presence of both a nitrogen-rich heterocyclic ring and a carboxylate group makes this compound a versatile ligand in coordination chemistry. Its ability to bind to metal ions through different atoms allows for the formation of a diverse range of coordination complexes, including discrete molecules and extended network structures like metal-organic frameworks (MOFs).

Role of Imidazole Nitrogen Atoms in Metal Chelation

The imidazole moiety of this compound possesses two nitrogen atoms, but only the imine nitrogen (N3) is typically involved in metal coordination due to its available lone pair of electrons. bldpharm.com The N1 nitrogen is bonded to the propyl group and is generally not available for coordination. The imidazole ring acts as a pure sigma-donor ligand, forming stable coordinate bonds with a variety of transition metal ions. bldpharm.com The basicity of the imidazole nitrogen is a key factor in its coordination ability. bldpharm.com

In coordination complexes, the metal-imidazole bond is a fundamental interaction. For instance, in various metal complexes with imidazole-containing ligands, the nitrogen atoms from the imidazole ring directly coordinate to the metal center. rsc.orgmdpi.com This interaction is crucial in the formation of stable coordination polymers and MOFs. The specific coordination environment around the metal ion is influenced by factors such as the metal's preferred geometry and the steric hindrance imposed by the propyl group on the imidazole ring.

Carboxylate Group's Contribution to Coordination Modes

The carboxylate group (-COOH) of this compound significantly enhances its coordination versatility. Upon deprotonation, the resulting carboxylate anion (-COO⁻) can coordinate to metal ions in several modes, including monodentate, bidentate chelating, and bidentate bridging fashions. researchgate.net This flexibility in coordination allows for the construction of polynuclear clusters and high-dimensional frameworks. mdpi.com

The interplay between the imidazole nitrogen and the carboxylate oxygen atoms allows the ligand to act as a multidentate N,O-donor. This dual functionality is instrumental in forming stable chelate rings with metal ions, a common feature in coordination chemistry that enhances the stability of the resulting complex. The coordination of both the imidazole and carboxylate groups to the same metal center leads to the formation of robust and predictable structural motifs.

Table 1: Common Coordination Modes of Imidazole-Carboxylate Ligands

| Coordination Mode | Description |

| Monodentate | The carboxylate group binds to a single metal ion through one of its oxygen atoms. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring. |

| Bidentate Bridging | Each oxygen atom of the carboxylate group binds to a different metal ion, bridging two metal centers. |

| N,O-Chelating | The imidazole nitrogen and one oxygen from the carboxylate group bind to the same metal ion. |

| Bridging Imidazole and Carboxylate | The imidazole nitrogen of one ligand and the carboxylate of another ligand bridge two metal centers. |

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers with Imidazole Carboxylate Ligands

The bifunctional nature of imidazole-carboxylate ligands like this compound makes them excellent building blocks for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. berkeley.edu These materials are crystalline solids composed of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional networks. snnu.edu.cn

The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the metal salt and the ligand are dissolved in a solvent and heated in a sealed vessel. rsc.org The structure of the resulting MOF or coordination polymer is influenced by several factors, including the metal-to-ligand ratio, the reaction temperature, the pH of the solution, and the nature of the solvent. acs.org

For example, studies on related imidazole-dicarboxylate ligands have shown the formation of diverse architectures ranging from simple 1D chains to complex 3D frameworks. acs.org The propyl group in this compound is expected to influence the packing of the resulting frameworks, potentially leading to the formation of porous materials with specific guest-adsorption properties due to steric effects. The combination of the rigid imidazole ring and the flexible coordination of the carboxylate group provides a powerful tool for the rational design of functional materials. rsc.orgrsc.org

Supramolecular Chemistry and Non-Covalent Interactions

Beyond the strong coordinate bonds formed with metal ions, the structure and properties of this compound in the solid state are heavily influenced by non-covalent interactions, particularly hydrogen bonding and π-π stacking. These interactions play a crucial role in the self-assembly of the molecules into well-defined supramolecular architectures.

Hydrogen Bonding Networks in Crystalline Structures

In the absence of metal ions, this compound is expected to form extensive hydrogen bonding networks in its crystalline form. The carboxylic acid group is a strong hydrogen bond donor (-O-H) and acceptor (C=O), while the imidazole ring contains a hydrogen bond donor (N-H) and an acceptor (imine nitrogen). nih.gov

Table 2: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction |

| Carboxyl O-H | Carboxyl C=O | Strong, often forms dimers or chains |

| Imidazole N-H | Carboxyl C=O | Strong interaction linking imidazole and carboxylate moieties |

| Imidazole N-H | Imidazole Imine N | Forms chains or layers of imidazole rings |

| C-H (propyl/imidazole) | Carboxyl C=O | Weaker interactions contributing to overall stability |

Self-Assembly Processes Directed by Imidazole Carboxylic Acids

The ability of imidazole carboxylic acids to self-assemble into organized structures is a key aspect of their supramolecular chemistry. This self-assembly is driven by a combination of hydrogen bonding and π-π stacking interactions between the aromatic imidazole rings. nih.gov The planar nature of the imidazole ring facilitates face-to-face or offset stacking, with typical centroid-to-centroid distances of around 3.7 Å. nih.gov

The interplay of these non-covalent forces directs the formation of specific supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. The final crystal structure is a result of the energetic balance between these various interactions. The presence of the propyl group can introduce a degree of steric hindrance that may favor certain packing arrangements over others, potentially leading to the formation of layered structures or porous frameworks. The principles of crystal engineering can be applied to predict and control the self-assembly of such molecules to create materials with desired properties.

Pharmacological and Biological Research of 1 Propyl 1h Imidazole 4 Carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) Studies of Imidazole (B134444) Carboxylic Acid Scaffolds

The biological activity of derivatives of 1-Propyl-1H-imidazole-4-carboxylic acid is intricately linked to their molecular architecture. Structure-activity relationship (SAR) studies have been pivotal in elucidating the roles of the different components of the imidazole carboxylic acid scaffold, namely the propyl group, the carboxylic acid moiety, and the imidazole ring itself.

Influence of the Propyl Group on Biological System Interactions

The nature of the substituent at the N-1 position of the imidazole ring, in this case, a propyl group, is a critical determinant of biological activity. In the context of angiotensin II receptor antagonists, research has shown that the alkyl group at this position influences the compound's potency. While direct studies on the 1-propyl derivative are limited in the provided literature, related research on similar scaffolds indicates that variations in the alkyl chain length can significantly impact receptor binding and efficacy. For instance, in a series of 3-alkyl-4-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-pyrazole-5-carboxylates, 3-propyl derivatives demonstrated potent and long-lasting oral activity in rats, sometimes even more effective than their n-butyl counterparts in vivo. nih.gov This suggests that the size and lipophilicity of the alkyl group are crucial for optimal interaction with the receptor pocket.

Impact of Carboxylic Acid Position and Derivatization on Activity

The carboxylic acid group is a cornerstone of the pharmacological activity of this class of compounds. Its position on the imidazole ring and its potential for derivatization are key factors in modulating biological effects. SAR studies have consistently underscored the importance of an acidic group for high-affinity receptor binding. nih.gov

Research on imidazole-5-acrylic acids as nonpeptide angiotensin II receptor antagonists revealed that the introduction of a p-carboxylic acid on the N-benzyl ring led to compounds with nanomolar affinity for the receptor. nih.gov This highlights the significance of the acidic moiety in mimicking the C-terminal carboxylic acid of angiotensin II.

Furthermore, derivatization of the carboxylic acid has been explored as a strategy to enhance pharmacokinetic properties. For example, the conversion of a carboxylic acid to a prodrug ester, such as a 1-[(ethoxycarbonyl)oxy]ethyl ester, resulted in a compound with more potent and longer-lasting activity when administered orally in rats. nih.gov This approach addresses potential issues with the oral bioavailability of the parent carboxylic acid. The following table summarizes the impact of carboxylic acid derivatization on the in vivo activity of an angiotensin II receptor antagonist.

| Compound | Carboxylic Acid Form | In Vivo Activity (Angiotensin II-induced pressor response in rats) |

| 1 | Free Carboxylic Acid | Poor activity after oral administration |

| 13a | 1-[(ethoxycarbonyl)oxy]ethyl ester (Prodrug) | Potent and long-lasting activity after oral administration |

Table based on findings from a study on 4-acrylamide-1H-imidazole derivatives. nih.gov

Antagonistic Activities and Receptor Modulation

The this compound scaffold has been most prominently investigated for its role as a modulator of various receptors, particularly in the context of cardiovascular disease.

Angiotensin II Receptor Antagonism Studies

A significant body of research has focused on the development of imidazole-based compounds as angiotensin II receptor antagonists for the treatment of hypertension. mdpi.com The imidazole ring serves as a core scaffold for designing nonpeptide antagonists that can effectively block the AT1 receptor.

Studies on 4-arylimidazole-5-carboxylates led to the discovery of highly potent AT1 receptor antagonists. For example, 2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid (12b) exhibited an IC50 of 0.55 nM in a rabbit aorta AT1 receptor assay. nih.gov This demonstrates the potential of the imidazole carboxylic acid core to yield highly active compounds.

The following table presents the in vitro antagonistic activity of a selected imidazole derivative.

| Compound | Structure | In Vitro Potency (IC50, nM) |

| 12b | 2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid | 0.55 |

Data from a study on nonpeptide angiotensin II antagonists derived from 4-arylimidazoles. nih.gov

Other Receptor Binding and Modulatory Research

Beyond angiotensin II receptors, imidazole-containing structures have been explored for their interactions with other receptors. For instance, derivatives of imidazo[1,2-a]pyridine (B132010) have been identified as potent agonists of the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in hepatic functions. nih.gov While these are structurally distinct from this compound, it points to the broader potential of the imidazole motif in drug discovery for modulating various receptor systems.

Anti-infective Research Applications

The imidazole scaffold is a well-established pharmacophore in the development of anti-infective agents. Derivatives of imidazole carboxylic acids have been investigated for their potential antibacterial and antiviral activities.

Research into new 4-carboxylic imidazole derivatives has shown that some of these compounds exhibit good antimicrobial activity against a range of bacterial species, including Staphylococcus aureus, Pseudomonas aeruginosa, and Acinetobacter baumannii, as well as the fungus Candida albicans. researchgate.net

Furthermore, the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids and their carbohydrazide (B1668358) derivatives has been pursued in the search for novel inhibitors of the interaction between the HIV-1 integrase and the host protein LEDGF/p75. nih.govmdpi.com Several of these compounds showed inhibitory activity in a cell-based HIV-1 antiviral assay, indicating their potential as a starting point for the development of new anti-HIV agents. mdpi.com The following table shows the antiviral activity of selected 1,5-diaryl-1H-imidazole-4-carbohydrazide derivatives.

| Compound | Antiviral Inhibition (%) | Cytotoxicity (CC50, µM) |

| 11a | 33-45 | >200 |

| 11b | 33-45 | 158.4 |

| 11g | 33-45 | >200 |

| 11h | 33-45 | 50.4 |

Data from a study on 1,5-diaryl-1H-imidazole-4-carbohydrazides as HIV-1 integrase interaction inhibitors. mdpi.com

Anti-HIV Activity, Including Integrase Inhibition

Derivatives of imidazole have demonstrated notable potential as anti-HIV agents, with research focusing on various mechanisms of action, including the inhibition of HIV-1 integrase. doi.orgamazonaws.com

A study focused on the design and synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides as inhibitors of the interaction between host LEDGF/p75 and HIV-1 integrase. mdpi.com In an AlphaScreen™ assay, which measures the inhibition of this protein-protein interaction, several compounds were identified as active. Notably, compounds 10a and 10e showed significant inhibition of 83% and 82%, respectively, at a concentration of 100 µM. mdpi.com Further testing in a cell-based antiviral assay revealed that while some carbohydrazide derivatives exhibited moderate antiviral activity, their efficacy was sometimes linked to cytotoxicity. mdpi.com

Another area of exploration involves 5-carbonyl-1H-imidazole-4-carboxamides, which have been identified as inhibitors of the HIV-1 integrase-LEDGF/p75 interaction through a high-throughput screening approach. nih.gov This discovery has paved the way for the development of novel allosteric integrase inhibitors. nih.gov Additionally, a series of 4-oxo-4,10-dihydrobenzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives have been synthesized and evaluated for their anti-HIV-1 activity. nih.gov In a cell-based assay, compounds 5 , 6a , and 6k demonstrated moderate to good inhibitory activity, with EC50 values of 4.14, 1.68, and 0.8 μM, respectively. nih.gov

Furthermore, imidazole thioacetanilide (B1681303) derivatives have been synthesized and screened for their anti-HIV activity. nih.gov Compounds 29e (EC50 = 0.18 μM) and 29b (EC50 = 0.20 μM) showed potent inhibition of HIV-1, comparable to the reference drugs nevirapine (B1678648) and delavirdine. nih.gov Imidazo[1,2-a]pyridine-Schiff base derivatives have also been investigated, with compound 4a showing EC50 values of 82.02 and 47.72 μg/ml against HIV-1 and HIV-2, respectively. rsc.org

Table 1: Anti-HIV Activity of Imidazole Derivatives

| Compound/Derivative Class | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| 1,5-Diaryl-1H-imidazole-4-carboxylic acids | HIV-1 IN-LEDGF/p75 interaction | 10a : 83% inhibition, 10e : 82% inhibition at 100 µM | mdpi.com |

| 5-Carbonyl-1H-imidazole-4-carboxamides | HIV-1 IN-LEDGF/p75 interaction | Identified as novel allosteric integrase inhibitors | nih.gov |

| 4-Oxo-4,10-dihydrobenzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carboxylic acids | Anti-HIV-1 cell-based assay | 6k : EC50 = 0.8 μM, 6a : EC50 = 1.68 μM, 5 : EC50 = 4.14 μM | nih.gov |

| Imidazole thioacetanilides | Anti-HIV-1 activity | 29e : EC50 = 0.18 μM, 29b : EC50 = 0.20 μM | nih.gov |

| Imidazo[1,2-a]pyridine-Schiff base | Anti-HIV-1 & HIV-2 activity | 4a : EC50 = 82.02 μg/ml (HIV-1), 47.72 μg/ml (HIV-2) | rsc.org |

Antitubercular Activity against Mycobacterium tuberculosis Strains

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. nih.gov Imidazole-containing derivatives have shown promise in this area, with some demonstrating excellent activity against both drug-sensitive and drug-resistant pathogens. nih.gov

One notable example is the class of 1H-benzo[d]imidazole derivatives, which exhibit antitubercular activity at nanomolar concentrations and are not toxic to human cells. nih.gov Research has shown that these compounds target the essential MmpL3 protein, which is involved in the export of trehalose (B1683222) monomycolate, a key precursor for the mycobacterial outer membrane. nih.gov Inhibition of MmpL3 leads to a reduction in the synthesis of trehalose dimycolate (TDM) and mycolylated arabinogalactan. nih.gov Importantly, no cross-resistance was observed between these benzimidazole (B57391) derivatives and other MmpL3 inhibitors like SQ109, or with first-line antitubercular drugs. nih.gov

The 4-nitroimidazole (B12731) derivative, delamanid (B1670213), has already been approved for the treatment of multidrug-resistant tuberculosis, highlighting the therapeutic potential of this class of compounds. nih.gov The success of delamanid has spurred further research into various imidazole-containing derivatives, with numerous compounds being synthesized and evaluated for their in vitro and in vivo anti-mycobacterial activities. nih.gov

Antiviral Properties of Imidazole Derivatives

Beyond HIV, imidazole derivatives have been investigated for their antiviral activity against a range of other viruses. nih.govrsc.org The inherent structural features of the imidazole ring, being electron-rich, facilitate binding to various viral targets. nih.gov

Research has shown that imidazole derivatives can inhibit viruses such as Dengue virus (DENV) and Yellow Fever virus (YFV). nih.gov A series of imidazole 4,5-dicarboxamide derivatives were synthesized and evaluated, with compound 8b showing the highest activity against YFV (EC50 ≈ 1.85 μM) and compound 8c being most potent against DENV in Vero cells (EC50 ≈ 1.93 μM). nih.gov

Furthermore, 2-aryl-1-hydroxyimidazoles have demonstrated in vitro activity against a broad spectrum of orthopoxviruses, including the vaccinia virus, cowpox virus, ectromelia virus, and even the variola virus. rsc.org The leader compound in this series, 1-hydroxy-2-(4-nitrophenyl)imidazole 4a , exhibited high selectivity indices against the vaccinia virus (SI = 1072) and the variola virus (SI = 373). rsc.org

Antifungal and Antimicrobial Investigations

Imidazole derivatives are recognized for their potential as antimicrobial agents against a variety of pathogenic microbes. mdpi.com The five-membered heterocyclic structure of imidazole is associated with antibacterial properties, which often involve mechanisms such as interfering with bacterial DNA replication, cell wall synthesis, and disrupting the cell membrane. mdpi.com

Studies have demonstrated the efficacy of newly synthesized imidazole derivatives against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, two novel imidazole derivatives, HL1 and HL2, were shown to inhibit the growth of strains like Staphylococcus aureus, MRSA, Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com Notably, the HL2 derivative displayed high cell viability, suggesting its potential for further investigation. mdpi.com

Other research has evaluated 3-(2-4-diphenyl-1H-imidazole-z-y)-1H-pyrazole, which showed potent antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Bacillus subtilis compared to standard drugs. mdpi.com Additionally, a series of novel 1H-1,2,3-triazole and carboxylate derivatives of metronidazole (B1676534) were synthesized and showed enhanced antifungal and antibacterial activity compared to the parent compound. beilstein-journals.org Compounds 5b , 5c , 5e , 7b , and 7e from this series displayed excellent antimicrobial potency. beilstein-journals.org

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Derivative Class | Tested Organisms | Key Findings | Reference |

|---|---|---|---|

| Novel Imidazole Derivatives (HL1, HL2) | S. aureus, MRSA, E. coli, P. aeruginosa, A. baumannii | Both compounds showed antimicrobial activity; HL2 had high cell viability. | mdpi.com |

| 3-(2-4-diphenyl-1H-imidazole-z-y)-1H-pyrazole | S. aureus, P. aeruginosa, E. coli, B. subtilis | Potent antibacterial activity compared to standard drugs. | mdpi.com |

| 1H-1,2,3-Triazole & Carboxylate Derivatives of Metronidazole | Fungi and Bacteria | Compounds 5b, 5c, 5e, 7b, 7e showed excellent antimicrobial activity. | beilstein-journals.org |

Cancer Research and Antineoplastic Potential

The imidazole scaffold has been a focal point in the development of anticancer agents, with research exploring various mechanisms of action. nih.gov

Evaluation of Imidazole Derivatives as Antitumor Agents

Imidazole derivatives have been designed and evaluated for their antiproliferative activity against various cancer cell lines. nih.govnih.gov One study reported on a series of imidazole and fused imidazole derivatives, with compounds 1i, 1k, 1m, 1o, 1p, and 2a–2d showing good antiproliferative activity in at least two cancer cell lines. nih.gov Further investigation into their mechanism revealed that compounds 2c and 2d inhibited EGFR enzymatic activity with IC50 values of 617.33 ± 0.04 nM and 710 ± 0.05 nM, respectively, and were non-toxic to normal cells. nih.gov

Another class of compounds, 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives, was found to have potent anti-proliferative activity against a broad range of tumor cell lines. nih.gov A representative compound from this class, compound 14 , demonstrated selective inhibition of a human B-cell lymphoma cell line (BJAB) and induced cell cycle arrest at the G0/G1 interphase. nih.gov

Table 3: Antitumor Activity of Imidazole Derivatives

| Derivative Class | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| Imidazole and Fused Imidazoles | Breast, Lung, Colorectal | 2c & 2d inhibited EGFR; IC50 = 617.33 & 710 nM respectively. | nih.gov |

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acids | Broad panel including B-cell lymphoma | 14 showed selective inhibition of BJAB cells and G0/G1 cell cycle arrest. | nih.gov |

Poly(ADP-ribose) Polymerase (PARP) Inhibitor Research for Related Imidazole Systems

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer drugs, particularly for cancers with deficiencies in DNA repair mechanisms. nih.govnih.gov Imidazole-based systems have been investigated for their potential as PARP inhibitors.

A series of 2-phenyl-benzimidazole-4-carboxamide derivatives were designed and evaluated for their PARP-1 inhibitory activity. nih.gov Compound 6b (IC50 = 8.65 nM) showed potent PARP-1 enzyme inhibition, comparable to the approved drugs Veliparib (B1684213) and Olaparib. nih.gov In terms of antiproliferative activity against the BRCA-1 mutant MDA-MB-436 cell line, compound 6m (IC50 = 25.36 ± 6.06 μM) was found to be as potent as Olaparib. nih.gov

In another study, benzimidazole carboxamide derivatives were synthesized and tested for PARP inhibition. nih.gov Compounds 5cj and 5cp exhibited potent anticancer activities with IC50 values of approximately 4 nM against both PARP-1 and PARP-2, similar to veliparib. nih.gov These compounds also showed slightly better in vitro cytotoxicity against MDA-MB-436 and CAPAN-1 cell lines than veliparib and olaparib. nih.gov

Furthermore, research on pyrrole-imidazole polyamides has shown that combining them with PARP inhibitors can have synergistic effects in treating certain cancers, such as neuroblastoma with MYCN amplification. nih.gov This combination therapy was found to enhance DNA damage and apoptosis in cancer cells. nih.gov

Table 4: PARP Inhibitory Activity of Imidazole-Related Systems

| Derivative Class | Target/Cell Line | Key Findings | Reference |

|---|---|---|---|

| 2-Phenyl-benzimidazole-4-carboxamides | PARP-1 / MDA-MB-436 | 6b : IC50 = 8.65 nM (PARP-1); 6m : IC50 = 25.36 μM (MDA-MB-436) | nih.gov |

| Benzimidazole carboxamides | PARP-1, PARP-2 / MDA-MB-436, CAPAN-1 | 5cj & 5cp : IC50 ≈ 4 nM (PARP-1 & -2); better cytotoxicity than veliparib/olaparib | nih.gov |

| Pyrrole-imidazole polyamide + PARP inhibitor | MYCN-amplified neuroblastoma cells | Synergistic effect, enhanced DNA damage and apoptosis | nih.gov |

Other Pharmacological Explorations

Beyond the primary therapeutic areas, derivatives of this compound have been the subject of diverse pharmacological investigations, exploring their potential in managing pain, inflammation, cardiovascular conditions, and parasitic infections, as well as their interactions with various biological systems.

Analgesic and Anti-inflammatory Properties

The imidazole nucleus is a key structural feature in many compounds exhibiting analgesic and anti-inflammatory effects. Research into various imidazole-containing molecules has laid a foundation for exploring the potential of this compound derivatives in this domain.

Studies have shown that the simple imidazole ring itself can enhance the analgesic effects of morphine and exhibits anti-inflammatory properties comparable to acetylsalicylic acid in reducing carrageenan-induced inflammation. nih.gov Furthermore, imidazole has demonstrated a protective effect against indomethacin-induced gastric ulcers in rats, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Derivatives of benzimidazole, a related heterocyclic system, have also shown significant analgesic and anti-inflammatory activities. For instance, a series of 2-substituted-3-acetic acid benzimidazole derivatives were synthesized and screened for these properties. researchgate.net Notably, one of the derivatives, 2-((p-Chlorostyryl)-3-acetic acid)-1H-benzimidazole, was found to be as potent as the standard drug Indomethacin at a dose of 50 mg/kg. researchgate.net Several other derivatives in this series also showed effective analgesic and potent in-vitro anti-inflammatory responses by inhibiting protein denaturation. researchgate.net

The core structure of aryl propionic acids, a well-known class of NSAIDs that includes ibuprofen, has been a basis for developing new anti-inflammatory agents. orientjchem.org Research on pyrazole-3(5)-carboxylic acid derivatives has also yielded compounds with potent analgesic and anti-inflammatory activities in animal models. researchgate.net These findings suggest that the carboxylic acid moiety, in conjunction with a heterocyclic ring system like imidazole, is a promising pharmacophore for developing new anti-inflammatory and analgesic drugs.

While direct studies on the analgesic and anti-inflammatory properties of this compound derivatives are not extensively documented, the established activities of related imidazole, benzimidazole, and other carboxylic acid-containing heterocyclic compounds provide a strong rationale for their investigation in this area.

Table 1: Analgesic and Anti-inflammatory Activity of Selected Imidazole and Benzimidazole Derivatives

| Compound/Derivative | Model/Test | Finding | Reference |

| Imidazole | Morphine analgesia | Increased analgesic effects of morphine | nih.gov |

| Imidazole | Carrageenan-induced inflammation | Equal to acetylsalicylic acid in reducing inflammation | nih.gov |

| 2-((p-Chlorostyryl)-3-acetic acid)-1H-benzimidazole | Analgesic and Anti-inflammatory | Equipotent to Indomethacin at 50 mg/kg | researchgate.net |

| Various Benzimidazole derivatives | In-vitro Anti-inflammatory | Potent inhibition of protein denaturation | researchgate.net |

Cardiovascular Activity Research

The imidazole scaffold is present in various compounds that interact with the cardiovascular system. Research into substituted imidazole derivatives has revealed their potential as novel cardiovascular agents, particularly for their effects on blood pressure and heart rate.

A study focused on a series of novel substituted imidazole derivatives demonstrated significant hypotensive and bradycardiac (heart rate-lowering) responses in in-vivo screening. nih.gov Out of seventeen compounds tested, eight showed good hypotensive and bradycardiac effects. nih.gov Notably, four of these compounds exhibited better activity than the reference drug clonidine. nih.gov This suggests that the imidazole core can be a template for the development of new antihypertensive medications.

For comparison, research on other heterocyclic compounds, such as thiazole (B1198619) acetic acid derivatives, has also shown cardiovascular effects. mdpi.com In studies using isolated rat hearts, these derivatives were found to increase the developed tension, indicating an enhancement of myocardial contraction, while not significantly increasing the heart rate. mdpi.com This profile could be beneficial in conditions such as heart failure. mdpi.com

While direct experimental data on the cardiovascular effects of this compound derivatives is limited, the promising results from other substituted imidazole derivatives highlight the potential for this class of compounds to modulate cardiovascular function. The specific substitutions on the imidazole ring and the carboxylic acid group would likely play a crucial role in determining the nature and potency of their activity.

Table 2: Cardiovascular Effects of Selected Substituted Imidazole Derivatives

| Compound Class | Number of Active Compounds | Key Effects | Comparison | Reference |

| Substituted Imidazole Derivatives | 8 out of 17 | Hypotensive and bradycardiac responses | 4 compounds showed better activity than clonidine | nih.gov |

Anthelmintic and Anticonvulsant Studies

The versatility of the imidazole ring has led to its exploration in treating parasitic infections and neurological disorders like epilepsy.

Anthelmintic Activity

Derivatives of imidazole have shown promise as anthelmintic agents. A study on novel imidazolopeptides, synthesized from 5-nitroimidazole and various amino acids and peptides, demonstrated moderate to good bioactivity against different species of earthworms. researchgate.net This suggests that the imidazole nucleus can be a building block for developing new drugs to combat parasitic worm infections.

Furthermore, research on 1,2,4-triazole (B32235) derivatives, a related azole heterocycle, has also identified compounds with significant anthelmintic activity, in some cases higher than the standard drug albendazole. nih.gov This underscores the potential of nitrogen-containing heterocyclic compounds in the development of new nematicides.

Anticonvulsant Activity

The imidazole moiety is a key component in several compounds investigated for their anticonvulsant properties. Studies on new hybrid compounds incorporating pyrrolidine-2,5-dione and thiophene (B33073) rings have identified derivatives with significant anticonvulsant activity in various animal models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov

Similarly, research on 1,3,4-oxadiazole (B1194373) derivatives has yielded compounds with notable in-vivo anticonvulsant activity in both PTZ and MES test methods. researchgate.net The anticonvulsant potential of thiazole and thiazolidin-4-one derivatives has also been explored, with some compounds showing potent activity. biointerfaceresearch.com Quinazolin-4(3H)-one derivatives have also been investigated for their anticonvulsant properties, with their mechanism suggested to involve modulation of the GABA-A receptor. mdpi.com

These findings from various imidazole-containing and other heterocyclic systems provide a strong basis for investigating the anticonvulsant potential of this compound derivatives. The nature of the substituents on the imidazole ring and the carboxylic acid group would be critical in determining their efficacy and mechanism of action.

Table 3: Anticonvulsant Activity of Selected Heterocyclic Derivatives

| Compound Class | Test Model | Key Findings | Reference |

| Pyrrolidine-2,5-dione and Thiophene Hybrids | MES and 6 Hz seizure tests | Significant anticonvulsant activity | nih.gov |

| 1,3,4-Oxadiazole Derivatives | PTZ and MES tests | Notable in-vivo anticonvulsant activity | researchgate.net |

| Thiazolidin-4-one Substituted Thiazoles | MES and scPTZ methods | Varying degrees of antiepileptic potency | biointerfaceresearch.com |

| Quinazolin-4(3H)-one Derivatives | PTZ-induced seizures | Most compounds exhibit anticonvulsant properties | mdpi.com |

Immunomodulatory and Enzyme Reaction Research

The interactions of this compound derivatives with the immune system and various enzymes represent another important area of pharmacological exploration.

Immunomodulatory Research

While direct studies on the immunomodulatory effects of this compound derivatives are not widely available, the anti-inflammatory properties observed in related imidazole compounds suggest a potential for interaction with the immune system. nih.gov Inflammation is a key component of the immune response, and compounds that modulate inflammation can be considered to have immunomodulatory effects.

Enzyme Reaction Research

The imidazole ring and carboxylic acid group are known to be involved in various enzymatic reactions. 1H-Imidazole-4-carboxylic acid itself has been shown to play a role in the hydrolysis of phosphate (B84403) esters catalyzed by lanthanide metals, where it stabilizes metal ions through coordination. medchemexpress.com This ability to interact with metal ions is a key feature of many enzymes.

Furthermore, derivatives of imidazole-4-carboxylic acid have been synthesized and identified as potent inhibitors of specific enzymes. For example, 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and their carboxamides have been shown to be antiplatelet agents, acting as inhibitors of cyclooxygenase-1 (COX-1) and antagonists of platelet-activating factor (PAF) and ADP receptors. nih.gov

In another study, amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, a structurally related heterocyclic carboxylic acid, were identified as potent inhibitors of the human nicotinamide (B372718) phosphoribosyltransferase (NAMPT) enzyme. nih.gov NAMPT is a key enzyme in the NAD salvage pathway and is a target for cancer therapy.

These findings highlight the potential of this compound derivatives to act as enzyme inhibitors or modulators. The specific substitutions on the imidazole ring and the carboxylic acid function would determine their target specificity and inhibitory potency.

Table 4: Enzyme Inhibitory Activity of Selected Imidazole and Related Carboxylic Acid Derivatives

| Compound Class | Target Enzyme/Process | Key Findings | Reference |

| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and amides | Platelet Aggregation (COX-1, PAF, ADP receptors) | Identified as antiplatelet agents in the low micromolar range | nih.gov |

| Amides from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | Human Nicotinamide Phosphoribosyltransferase (NAMPT) | Potent inhibitors with nanomolar antiproliferation activities | nih.gov |

Computational and Advanced Analytical Methodologies in the Study of 1 Propyl 1h Imidazole 4 Carboxylic Acid

Spectroscopic Characterization in Research Applications

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-Propyl-1H-imidazole-4-carboxylic acid. By probing the interactions of the molecule with electromagnetic radiation, researchers can map out its atomic framework and identify its constituent functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its molecular connectivity and spatial arrangement.

In a typical ¹H NMR spectrum, the protons of the propyl group would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group directly attached to the imidazole (B134444) nitrogen. The protons on the imidazole ring would appear as distinct singlets in the aromatic region of the spectrum. The acidic proton of the carboxylic acid group would typically be observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its presence can be confirmed by deuterium (B1214612) exchange.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon atoms in the molecule. The spectrum would show signals for the three carbons of the propyl chain, the carbons of the imidazole ring, and the carbonyl carbon of the carboxylic acid, which would appear at the most downfield position. Advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to establish the connectivity between protons and carbons, confirming the substitution pattern of the propyl group on the imidazole ring and the position of the carboxylic acid group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H (Carboxylic Acid) | >10 | Broad Singlet | - |

| H (Imidazole Ring) | 7.5 - 8.5 | Singlet | - |

| H (Imidazole Ring) | 7.0 - 8.0 | Singlet | - |

| N-CH₂ (Propyl) | 3.9 - 4.2 | Triplet | 7.0 - 7.5 |

| CH₂ (Propyl) | 1.7 - 2.0 | Sextet | 7.0 - 7.5 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs.

High-Resolution Mass Spectrometry (HRMS) in Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its molecular formula with a high degree of confidence. For this compound, the expected monoisotopic mass would be calculated and compared to the experimental value, with a very small mass error confirming the identity.

Furthermore, fragmentation patterns observed in the mass spectrum can provide additional structural information. Common fragmentation pathways for this molecule might include the loss of the carboxylic acid group (as CO₂), cleavage of the propyl chain, and fragmentation of the imidazole ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A very broad and strong absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, which is typically broadened due to hydrogen bonding.

The C=O stretching vibration of the carboxylic acid would produce a strong, sharp peak around 1700-1725 cm⁻¹. The C-N and C=N stretching vibrations of the imidazole ring would likely appear in the fingerprint region, between 1400 and 1650 cm⁻¹. The C-H stretching vibrations of the aliphatic propyl group would be observed around 2850-3000 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C-H (Aliphatic) | 2850-3000 | Medium to Strong |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=N, C=C (Imidazole) | 1400-1650 | Medium |

Note: The expected wavenumbers are based on characteristic absorption frequencies for these functional groups.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from any impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be developed to separate the target compound from any starting materials, by-products, or degradation products. The mobile phase would typically consist of a mixture of an aqueous buffer (to control the ionization state of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

The purity of the compound would be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. Impurity profiling, the identification and quantification of impurities, is a critical aspect of this analysis. By coupling the HPLC system to a mass spectrometer (LC-MS), the molecular weights of any detected impurities can be determined, providing clues to their structures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC-MS is challenging. However, derivatization of the carboxylic acid group to a more volatile ester, for example, by reaction with a silylating agent or an alcohol, would render it amenable to GC-MS analysis. This approach could be used to confirm the structure and to detect any volatile impurities that may not be observable by HPLC. The mass spectrometer provides definitive identification of the eluting peaks based on their mass spectra.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level, offering insights that can guide experimental work and accelerate discovery.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug discovery for understanding how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or nucleic acid.

For a compound like this compound, molecular docking studies would involve identifying a relevant biological target. For example, based on the activities of similar imidazole-carboxylic acids, potential targets could include enzymes like heme oxygenase or receptors like the angiotensin II receptor. nih.govcrpsonline.com The process would involve:

Preparation of the Ligand and Receptor: Obtaining the 3D structure of this compound, typically optimized using quantum mechanics methods, and the crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software to place the ligand into the active site of the receptor in various conformations and orientations.

Scoring and Analysis: The software then calculates a score to estimate the binding affinity. The resulting poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

While no specific docking studies for this compound are published, studies on similar molecules, like 1,5-diaryl-1H-imidazole-4-carboxylic acids, have utilized this method to understand their binding to targets like the HIV-1 integrase. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is invaluable for predicting a wide range of molecular properties.

For this compound, DFT calculations could yield crucial data, including:

Optimized Molecular Geometry: Predicting the most stable 3D structure, including bond lengths and angles.

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Spectroscopic Properties: Predicting vibrational frequencies (FT-IR) and NMR chemical shifts, which can aid in the experimental characterization of the compound.

Reactivity Descriptors: Identifying the most likely sites for electrophilic and nucleophilic attack.

DFT studies have been performed on related imidazole derivatives, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, to elucidate their structural and electronic properties. nih.gov These studies provide a blueprint for how this compound could be analyzed.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | - | Relates to the ability to donate electrons. |

| LUMO Energy | - | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | - | Indicates chemical reactivity and stability. |

| Dipole Moment | - | Provides insight into the molecule's polarity. |

Note: This table is for illustrative purposes only, as specific DFT data for this compound is not available in the reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique is crucial for understanding the flexibility of molecules and the thermodynamics of binding processes.

An MD simulation of this compound could be used to:

Analyze Conformational Flexibility: The propyl chain can adopt various conformations, and MD simulations can explore the conformational landscape to identify the most populated and energetically favorable shapes of the molecule in different environments (e.g., in water or bound to a protein).

Study Solvation: Understand how the molecule interacts with solvent molecules, which is critical for predicting its solubility.

Simulate Ligand-Target Binding: When combined with a target protein, MD simulations can provide a more realistic model of the binding process than static docking. It can reveal how the protein and ligand adapt to each other upon binding and can be used to calculate the free energy of binding, a more rigorous predictor of binding affinity.

MD simulations are a standard tool for studying the interaction of small molecules with biological targets. For instance, they have been used to study the binding of benzimidazole (B57391) derivatives to fibroblast growth factor receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

To build a QSAR model for a series of compounds related to this compound, the following steps would be necessary:

Data Collection: A dataset of structurally related imidazole-carboxylic acids with experimentally measured biological activity (e.g., IC₅₀ values) against a specific target would be required.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, steric properties) would be calculated.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using statistical validation techniques.

QSAR studies have been successfully applied to imidazole derivatives to predict their activity as angiotensin II receptor antagonists and heme oxygenase inhibitors. nih.govcrpsonline.comnih.gov A valid QSAR model could then be used to predict the biological activity of new, unsynthesized imidazole derivatives, including this compound, and to guide the design of more potent compounds.